5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
5,7-dimethoxyspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-10-7-12(19-2)14-11(17)9-15(20-13(14)8-10)3-5-16-6-4-15/h7-8,16H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBMMUCSGPJGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CC3(O2)CCNCC3)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Sulfonyl-Bridged Derivatives
- Compound 106 (or 16): Incorporates a sulfonyl bridge, exhibiting potent cytotoxicity against MCF-7, A2780, and HT-29 cancer cells (IC50: 0.31–5.62 µM).
- SZ Series (e.g., SZ5, SZ8): Pyrimidinyl-sulfonyl derivatives demonstrated activity against Plasmodium falciparum (antimalarial target) with IC50 values in the nanomolar range, though specific data for cancer cells are unreported .
Quinoline-Modified Derivatives
- 12a–12g: Quinoline-4-carbonyl derivatives showed acetyl-CoA carboxylase (ACC) inhibitory activity in the low nanomolar range, positioning them as candidates for metabolic disorder therapy .
Hydroxyl- and Methoxy-Substituted Derivatives
- In contrast, 5,7-dimethoxy substitution (as in the target compound) may increase lipophilicity, favoring membrane permeability but possibly reducing target binding affinity compared to hydroxylated analogs.
Pharmacological Data Comparison
Structure-Activity Relationship (SAR) Insights
- Sulfonyl Groups : Enhance cytotoxicity and apoptosis induction, likely through interactions with cysteine proteases or DNA damage pathways .
- Methoxy vs. Hydroxyl : Methoxy groups improve metabolic stability and lipophilicity but may reduce hydrogen-bonding capacity critical for target engagement .
- Heterocyclic Appendages: Quinoline and pyrimidine moieties expand target specificity, enabling enzyme inhibition (e.g., ACC, falcipain-2) .
Biological Activity
5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining a chromane ring with a piperidine moiety, which may contribute to its diverse pharmacological properties.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one analogs. A research study assessed various derivatives against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among the tested compounds, one derivative (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, compared to the standard drug isoniazid (MIC 0.09 μM). However, this compound also exhibited acute cytotoxicity towards human MRC-5 lung fibroblast cell lines at higher concentrations .
The mechanism of action for these compounds appears to involve interaction with specific molecular targets within the bacterial cells. Molecular docking studies suggest that these compounds can effectively bind to Mtb tyrosine phosphatase (PtpB), potentially inhibiting its activity and disrupting bacterial growth .
Other Biological Activities
In addition to antitubercular effects, spirocyclic compounds similar to 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one have been reported to exhibit various biological activities:
- Anti-inflammatory : Some spiro-flavonoids have shown promise in reducing inflammation in vitro and in vivo.
- Anticancer : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Cholinesterase Inhibition : Compounds in this class are being investigated for their potential as acetylcholinesterase inhibitors, which may have implications for Alzheimer's disease treatment .
Case Study: Antitubercular Screening
A systematic investigation was conducted on a series of novel spiro-[chromane-2,4'-piperidin]-4-one derivatives. The study involved:
- Synthesis : The derivatives were synthesized and characterized using analytical techniques such as NMR and mass spectrometry.
- Biological Evaluation : Each compound was evaluated for its anti-TB activity and cytotoxicity against human cell lines.
- Results : The most active compound (PS08) showed promising results but raised concerns regarding cytotoxicity, necessitating further optimization to enhance selectivity for bacterial targets over human cells.
| Compound | MIC (μM) | Cytotoxicity (MRC-5) |
|---|---|---|
| PS08 | 3.72 | High |
| Other | 7.68 - 230.42 | Varies |
Future Directions in Research
Research on 5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one is ongoing, focusing on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.
Q & A
Q. What strategies resolve contradictions in IC₅₀ values across cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
